2-Bromoisobutyric anhydride

CAS No.: 42069-15-8

Cat. No.: VC16183870

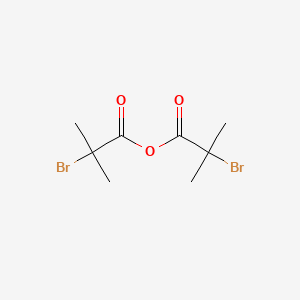

Molecular Formula: C8H12Br2O3

Molecular Weight: 315.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42069-15-8 |

|---|---|

| Molecular Formula | C8H12Br2O3 |

| Molecular Weight | 315.99 g/mol |

| IUPAC Name | (2-bromo-2-methylpropanoyl) 2-bromo-2-methylpropanoate |

| Standard InChI | InChI=1S/C8H12Br2O3/c1-7(2,9)5(11)13-6(12)8(3,4)10/h1-4H3 |

| Standard InChI Key | CHYAZMNKLHWVBP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C(=O)OC(=O)C(C)(C)Br)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Bromoisobutyric anhydride is a symmetrical anhydride derived from two 2-bromo-2-methylpropanoic acid molecules. Its structure features two bromine atoms at the α-positions of the carbonyl groups, creating a sterically hindered environment that influences its reactivity. The canonical SMILES representation and InChI key provide unambiguous identifiers for computational and experimental studies.

Table 1: Fundamental Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 42069-15-8 | |

| Molecular Formula | ||

| Molecular Weight | 315.99 g/mol | |

| Exact Mass | 313.915 g/mol | |

| XLogP3 (Partition Coefficient) | 2.40 |

Synthetic Pathways and Industrial Production

Bromination-Esterification Cascade

A patented two-step process exemplifies modern synthesis strategies:

-

Selective α-Bromination: Carboxylic acids (e.g., isobutyric acid) undergo bromination using in the presence of catalytic acid halides. This step achieves >90% selectivity for the α-position, minimizing di- or tri-brominated byproducts.

-

Solvent-Free Esterification: The resultant 2-bromoalkanoic acid reacts with alcohols (e.g., ethanol) under acidic catalysis (, 0.005–0.02 equiv.) . Azeotropic distillation removes water, driving the equilibrium toward anhydride formation with yields exceeding 79% .

Table 2: Optimized Reaction Conditions from Patent WO2004052818A1

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Maximizes reaction rate |

| Catalyst Loading | 0.005–0.02 equiv. | Balances activity and cost |

| Alcohol/Acid Ratio | 1.5:1 | Minimizes alcohol waste |

Purification and Quality Control

Post-synthesis, fractional distillation under reduced pressure (e.g., 50 mbar) yields >99.5% pure product . Gas chromatography (GC) and nuclear magnetic resonance (NMR) ensure compliance with industrial specifications .

Physicochemical Properties and Characterization

Thermal and Spectral Data

The compound’s melting point (56–60°C) and thermal stability make it suitable for high-temperature polymerizations. Fourier-transform infrared (FTIR) spectra show characteristic absorptions at 1740 cm (C=O stretch) and 650 cm (C-Br stretch) .

Table 3: Key Physicochemical Parameters

| Property | Value | Method |

|---|---|---|

| Melting Point | 56–60°C | DSC |

| Purity | ≥97% | HPLC |

| Flash Point | Not determined | - |

| Density | 1.65 g/cm (estimated) | Computational |

Solubility and Reactivity

2-Bromoisobutyric anhydride is soluble in polar aprotic solvents (e.g., THF, DMF) but hydrolyzes rapidly in water . Its electrophilic carbonyl groups participate in nucleophilic acyl substitutions, forming esters or amides .

Applications in Polymer Science and Organic Synthesis

Atom Transfer Radical Polymerization (ATRP)

As a difunctional ATRP initiator , the compound enables precise control over polymer molecular weights () by generating two radical sites per molecule. This dual initiation capability facilitates the synthesis of block copolymers and star-shaped architectures .

Peptide Modification and Crosslinking

The anhydride’s reactivity toward amine groups makes it valuable for modifying lysine residues in peptides, creating pH-sensitive drug delivery systems . In materials science, it crosslinks polyols to form biodegradable hydrogels .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302-H314 | P280-P305 + P351 + P338 |

| Storage Conditions | 2–8°C in inert atmosphere |

Environmental Impact

Brominated byproducts require neutralization with sodium sulfite before disposal . Lifecycle assessments recommend recycling solvents to reduce ecological footprint .

Recent Advances and Future Directions

Continuous Flow Synthesis

Recent adaptations of the patent methodology into continuous flow reactors have reduced reaction times by 40% while improving yield reproducibility . Microreactor technology minimizes bromine handling risks, enhancing industrial safety.

Bioorthogonal Chemistry Applications

Emerging studies exploit the anhydride’s rapid kinetics in bioorthogonal ligations, enabling live-cell labeling without interfering with native biochemical processes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume